1-(6-Methoxypyrimidin-4-yl)piperidin-4-amine hydrochloride
Description
1-(6-Methoxypyrimidin-4-yl)piperidin-4-amine hydrochloride is a piperidine-based small molecule featuring a methoxy-substituted pyrimidine ring at the 6-position. The methoxy group on the pyrimidine ring likely enhances solubility and influences binding interactions with biological targets, as seen in related compounds (e.g., RB-005, a selective SphK1 inhibitor with a similar piperidine scaffold) . The hydrochloride salt form improves stability and bioavailability, a common strategy for amine-containing pharmaceuticals .
Properties
IUPAC Name |
1-(6-methoxypyrimidin-4-yl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.ClH/c1-15-10-6-9(12-7-13-10)14-4-2-8(11)3-5-14;/h6-8H,2-5,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJKBMKCSHYPMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671588 | |
| Record name | 1-(6-Methoxypyrimidin-4-yl)piperidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185315-37-0 | |
| Record name | 1-(6-Methoxypyrimidin-4-yl)piperidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Overview
1-(6-Methoxypyrimidin-4-yl)piperidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential therapeutic applications. This compound features a piperidine moiety linked to a pyrimidine ring, which is known for its diverse biological activities. The hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical signaling pathways, including the PI3K/Akt and NF-κB pathways, which are crucial for cell proliferation and survival.
- Receptor Modulation : It interacts with receptors that regulate immune responses, potentially enhancing T-cell activation and improving immune responses against tumors.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Notably, it has shown effectiveness against:
- Murine Leukemia Cell Lines : Exhibiting significant cytotoxic effects .
- Human Colon Cancer Cells : Inducing cell cycle arrest and apoptosis .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a potential candidate for treating autoimmune diseases. Its mechanism involves modulating inflammatory cytokines and pathways associated with chronic inflammation.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(6-Methoxypyrimidin-4-yl)piperidin-4-amine HCl | Methoxy group on pyrimidine | Anticancer, anti-inflammatory | Specific modulation of immune responses |
| 1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine HCl | Ethoxy group instead of methoxy | PD-1/PD-L1 inhibitor | Focus on immune checkpoint inhibition |
| 4-Methoxy-6-(piperazin-1-yl)pyrimidine HCl | Piperazine ring substitution | Antimicrobial, anticancer | Broad spectrum of biological activities |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Cytotoxicity Study :
- Mechanistic Insights :
- Animal Model Studies :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(6-Methoxypyrimidin-4-yl)piperidin-4-amine hydrochloride with structurally related piperidin-4-amine derivatives, emphasizing substituent effects and biological relevance:
Structural and Functional Insights
- Substituent Effects on Solubility : The methoxy group in the target compound likely improves aqueous solubility compared to chloro analogs (e.g., 1-(6-chloro-pyrimidin-4-yl)piperidin-4-amine HCl) but may reduce membrane permeability relative to ethoxy/methylthio derivatives .
- Biological Selectivity : RB-005’s octylphenethyl chain demonstrates how hydrophobic substituents drive selectivity for lipid-related targets like SphK1, whereas smaller groups (e.g., methoxy) may favor interactions with polar enzyme active sites .
- Synthetic Utility : Compounds like 1-(3-nitrobenzyl)piperidin-4-amine diHCl highlight the role of nitro groups as synthetic handles for further functionalization (e.g., reduction to amines) .
Physicochemical and Pharmacokinetic Trends
- Salt Formation : Hydrochloride salts dominate in the cited examples, ensuring improved crystallinity and handling stability .
- Molecular Weight and Drug-Likeness : Most analogs fall within the 250–350 Da range, aligning with Lipinski’s rule of five for oral bioavailability, though lipophilic groups (e.g., RB-005’s octyl chain) may compromise absorption .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
